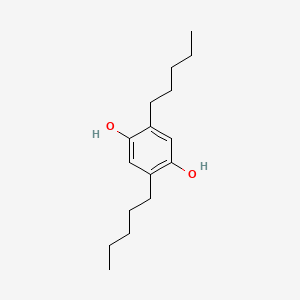

2,5-Dipentylbenzene-1,4-diol

Description

Contextualization within Substituted Benzene-1,4-diol (B12442567) Chemistry

Benzene-1,4-diols are a class of aromatic compounds that can undergo various chemical transformations. sigmaaldrich.comachemblock.com The hydroxyl groups can be oxidized to form the corresponding quinone, a reaction that is often reversible. This redox behavior is fundamental to the function of many hydroquinone (B1673460) derivatives in biological systems and technological applications. achemblock.com

The benzene (B151609) ring itself can be subject to electrophilic substitution reactions, although the hydroxyl groups are activating and direct incoming substituents to the ortho and para positions. ossila.com In the case of 2,5-disubstituted benzene-1,4-diols, the remaining positions on the ring are available for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

The nature of the substituents on the benzene ring significantly impacts the compound's characteristics. Electron-donating groups, such as alkyl chains, can modify the redox potential of the hydroquinone moiety and increase its solubility in nonpolar organic solvents.

Significance of Alkyl-Substituted Hydroquinone Analogs in Organic and Materials Science

The addition of alkyl chains to the hydroquinone core gives rise to a class of compounds with significant utility in several scientific domains. The length and branching of the alkyl groups can be systematically varied to fine-tune properties such as solubility, melting point, and liquid crystalline behavior.

In the realm of materials science, long-chain alkyl-substituted hydroquinones are of particular interest for the development of liquid crystals. The rigid aromatic core combined with flexible alkyl chains can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. These materials are crucial for display technologies.

Furthermore, alkyl-substituted hydroquinones and their derivatives have been explored as antioxidants and stabilizers in polymers and other organic materials. Their ability to scavenge free radicals helps to prevent degradation. More recently, highly substituted hydroquinone ethers have been investigated as redox shuttle molecules in lithium-ion batteries to provide overcharge protection.

Overview of Current Research Landscape Pertaining to Alkyldihydroxylated Arenes

The research on alkyldihydroxylated arenes, or alkylhydroquinones, is an active area of investigation. Scientists are exploring new synthetic methodologies to create novel derivatives with specific functionalities. This includes the introduction of various alkyl groups and other functional moieties to the hydroquinone scaffold to modulate their electronic and physical properties.

A significant portion of the research focuses on the application of these compounds in advanced materials. For instance, the design and synthesis of new liquid crystalline materials based on alkylhydroquinones continue to be a prominent research theme. Additionally, the development of redox-active materials for energy storage applications, such as flow batteries and rechargeable batteries, often utilizes the hydroquinone/quinone redox couple, with alkyl substituents playing a crucial role in improving performance and stability.

Compound Information

| Compound Name |

| 2,5-Dipentylbenzene-1,4-diol |

| Benzene-1,4-diol |

| Hydroquinone |

Physicochemical Data of Related Substituted Benzene-1,4-diols

Structure

3D Structure

Properties

CAS No. |

6995-84-2 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

2,5-dipentylbenzene-1,4-diol |

InChI |

InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |

InChI Key |

WKTFRVMBYLDVOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1O)CCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dipentylbenzene 1,4 Diol

Strategies for the Alkylation of Benzene-1,4-diol (B12442567) to 2,5-Dipentylbenzene-1,4-diol

The primary method for synthesizing this compound is through the alkylation of benzene-1,4-diol, commonly known as hydroquinone (B1673460). This process typically involves the reaction of hydroquinone with an appropriate pentylating agent in the presence of a catalyst.

One established method for the dialkylation of hydroquinone is the Friedel-Crafts alkylation. msu.edu This reaction can be carried out using pentyl alcohols or pentylenes (amylenes) as the alkylating agents. google.com The reaction is generally catalyzed by a strong acid, such as sulfuric acid. google.com An improved process involves dispersing one molecular proportion of hydroquinone in dilute sulfuric acid (50%-80% concentration) and then adding at least two molecular proportions of an alkylating agent, such as an alcohol or an olefin with four to six carbon atoms, at a temperature below 100°C. google.com This method has been shown to effectively produce di-alkylated hydroquinones with high yields. google.com For instance, the reaction of hydroquinone with tertiary butyl alcohol in the presence of dilute sulfuric acid at around 70°C resulted in a 99% yield of di-tertiary butyl hydroquinone. google.com

The choice of catalyst and reaction conditions is crucial to favor the formation of the 2,5-disubstituted product over other isomers or mono-alkylated products. The alkylation of hydroquinone can be a competitive process between O-alkylation and C-alkylation, making the selective synthesis of the desired C-alkylated product a challenge. researchgate.netresearchgate.net

Novel Synthetic Routes and Advanced Reaction Conditions for this compound

While classical Friedel-Crafts alkylation remains a staple, research into more advanced and selective synthetic methods is ongoing. The development of novel catalytic systems is a key area of focus to improve yields and selectivity. For the related process of O-methylation of hydroquinone, various catalysts have been explored, including Brønsted and Lewis acidic and basic ionic liquids, metal oxides, solid acids, zeolites, and heteropolyacids. researchgate.net These advancements in O-alkylation catalysis could potentially be adapted for the C-alkylation of hydroquinone to produce this compound.

Furthermore, process parameters such as temperature, reaction time, and catalyst loading significantly influence the product distribution. researchgate.net Optimization of these parameters is essential for developing efficient and scalable syntheses of this compound.

Derivatization Pathways of this compound

The this compound molecule possesses a reactive hydroquinone core, making it a versatile precursor for various chemical transformations.

Oxidative Transformations to Quinone Systems

The hydroxyl groups of this compound can be readily oxidized to form the corresponding 2,5-dipentyl-1,4-benzoquinone. This transformation is a common reaction for hydroquinone derivatives. The introduction of alkyl groups on the phenol (B47542) molecule can activate the aromatic ring and stabilize the resulting quinones against further oxidation. mdpi.com

The oxidation of hydroquinones can be achieved using various oxidizing agents. For example, in the synthesis of the related 2,5-diformylbenzene-1,4-diol, an oxidation step is a key transformation. researchgate.net

Reductive Manipulations

While the primary interest often lies in the oxidation of hydroquinones, the reverse reaction, the reduction of the corresponding quinone to the hydroquinone, is also a significant transformation. This can be achieved through catalytic hydrogenation or with reducing agents like iron dust and water. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Core Structure

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating hydroxyl groups. libretexts.org These hydroxyl groups are ortho, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to them. libretexts.orguci.edu In the case of 2,5-disubstituted hydroquinones, the remaining available positions on the ring are activated for further substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring. msu.eduuci.edu

Nitration: Addition of a nitro group (-NO2) using nitric acid and a sulfuric acid catalyst. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H). msu.edu

Friedel-Crafts Alkylation and Acylation: Further alkylation or acylation of the aromatic ring. msu.eduuci.edu

The specific conditions for these reactions would need to be tailored for the this compound substrate.

Nucleophilic and Radical Reactions at the Aromatic Ring

While electrophilic substitutions are more common for electron-rich aromatic rings, nucleophilic and radical reactions can also occur under specific conditions. For instance, nucleophilic addition to p-benzyne intermediates, which can be generated from enediynes, has been observed. researchgate.netresearchgate.net Although not directly involving this compound, these studies demonstrate the possibility of nucleophilic attack on related aromatic systems.

Radical addition reactions to alkenes and alkynes are well-established, and under certain conditions, aromatic rings can also participate in radical reactions. mdpi.com However, specific examples of nucleophilic or radical reactions directly on the aromatic ring of this compound are not extensively documented in the provided search results. It is important to note that the reaction of 2,5-dihydroxy- google.comresearchgate.net-benzoquinone with nucleophiles like amines and thiols has been studied, revealing mechanisms of both ipso-substitution and addition/elimination. rsc.org This suggests that the quinone derivative of this compound would be susceptible to nucleophilic attack.

Functional Group Interconversions of Hydroxyl and Alkyl Moieties

The chemical character of this compound is defined by its two hydroxyl (-OH) groups and two pentyl (-C₅H₁₁) chains attached to the benzene ring. These functional groups are the primary sites for chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The most significant interconversion of the hydroxyl groups is their oxidation to form the corresponding p-benzoquinone. This transformation is a cornerstone of hydroquinone chemistry. The oxidation of hydroquinones can be achieved using a variety of oxidizing agents, including molecular oxygen (autoxidation), especially under alkaline conditions, as well as nitric acid, halogens, and metal salts. inchem.org The rate of autoxidation in aqueous solutions is highly dependent on pH, proceeding rapidly in alkaline media. inchem.org This reaction is also notably catalyzed by copper ions. inchem.org Dry, pure hydroquinones are generally stable but will slowly darken when exposed to air over time. inchem.org

The hydroxyl groups of this compound can also undergo etherification and esterification. The reaction with an alkyl halide or other alkylating agent in the presence of a base leads to the formation of mono- and di-ethers. Similarly, esterification with acyl chlorides or anhydrides yields the corresponding mono- and di-esters. These reactions effectively "block" the hydroxyl groups, modifying the compound's solubility, reactivity, and electronic properties.

Transformations of the pentyl alkyl chains without altering the aromatic core are less common but can be achieved under specific conditions, typically involving radical reactions. However, the reactivity of the hydroquinone moiety often dominates.

Mechanistic Investigations of this compound Chemical Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The oxidation of hydroquinones, a key reaction, has been the subject of detailed mechanistic studies.

The autoxidation of hydroquinone in alkaline solutions is a complex process that proceeds through a semiquinone intermediate. ut.ac.ir This process involves reactive oxygen species and is often autocatalyzed by unstable, highly active intermediates. ut.ac.ir The oxidation to a quinone involves the formation of a semiquinone radical anion. ut.ac.irnih.gov

Studies on the oxidation of hydroquinone have revealed the significant role of metal ions and other species in the reaction mechanism. For instance, the oxidation of hydroquinone by Cu(II) is accelerated and involves the reduction of Cu(II) to Cu(I), the consumption of oxygen, and the generation of hydrogen peroxide. nih.gov The kinetics of this copper-mediated oxidation show that all Cu(II) can be rapidly reduced to Cu(I), followed by oxygen consumption and the formation of benzoquinone. nih.gov

| Reaction System | Key Intermediates/Species | Mechanistic Features | Source |

|---|---|---|---|

| Autoxidation in Alkaline Solution | Semiquinone radical anion | Autocatalyzed process, complicated by reactivity of the benzene nucleus. | ut.ac.ir |

| Oxidation by Cu(II) | Cu(I), H₂O₂ | Cu(II) is rapidly reduced to Cu(I), followed by O₂ consumption and benzoquinone formation. The process can be blocked by Cu(I)-specific chelators. | nih.gov |

| Myeloperoxidase-catalyzed Oxidation | Benzosemiquinone, Oxy-myeloperoxidase (Compound III) | A lag phase is observed due to the formation of Compound III. The product, benzoquinone, accelerates the reaction by recycling the enzyme. | nih.gov |

| Aerobic Oxidation on Co/N-doped Carbon | Band-electron intermediates | A band-mediated electrochemical mechanism couples the hydroquinone oxidation and oxygen reduction half-reactions. | acs.org |

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical modifications, offering pathways to improved efficiency, selectivity, and milder reaction conditions.

The primary route to synthesizing dialkyl-hydroquinones is the Friedel-Crafts alkylation of hydroquinone. mt.com This electrophilic aromatic substitution is typically catalyzed by Lewis acids like AlCl₃ or FeCl₃, or strong Brønsted acids such as sulfuric acid or hydrofluoric acid. mt.comnih.gov For the dialkylation of hydroquinone, using dilute sulfuric acid has been shown to be an effective medium, reducing the formation of colored impurities and simplifying product purification compared to using concentrated acid. google.com The reaction proceeds by gradually adding the alkylating agent (e.g., an alcohol or olefin) to the hydroquinone in the acid. google.com

For the functionalization of the diol, catalytic methods are employed to enhance the efficiency of reactions like etherification. Ferrocenium (B1229745) cations, for instance, have emerged as effective Lewis acid catalysts for the dehydrative etherification of diols. mdpi.com These catalysts can be fine-tuned by modifying their cyclopentadienyl (B1206354) rings. mdpi.com Research has shown that ferrocenium tetrafluoroborate (B81430) can catalyze the dehydrative cyclization of 1,4-diols to form tetrahydrofurans, a reaction analogous to intermolecular etherification. mdpi.com Ferrocenium salts have also been used to catalyze a variety of other organic transformations, including reductive etherification. nih.gov

| Reaction Type | Catalyst System | Key Advantages | Source |

|---|---|---|---|

| Synthesis (Friedel-Crafts Alkylation) | Dilute Sulfuric Acid | Reduces colored by-products, simplifies purification, good yields of dialkylated product. | google.com |

| Synthesis (Friedel-Crafts Alkylation) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Classic and effective catalysts for alkylating aromatic rings. | mt.com |

| Functionalization (Dehydrative Etherification) | Ferrocenium Cations (e.g., [FeCp₂]BF₄) | Act as tunable Lewis acids, effective for diol cyclization/etherification under relatively mild conditions. | mdpi.commdpi.com |

| Functionalization (Reductive Etherification) | Binuclear Ferrocenium Cations | Catalyzes the reductive etherification of aldehydes. | mdpi.com |

Advanced Characterization Techniques and Structural Elucidation of 2,5 Dipentylbenzene 1,4 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2,5-Dipentylbenzene-1,4-diol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the hydroxyl protons, and the protons of the two pentyl chains. The aromatic protons, located on the benzene (B151609) ring, would typically appear as a singlet due to the symmetrical substitution. The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and concentration, often appearing as a broad singlet. The pentyl chains would exhibit a series of multiplets corresponding to the different methylene (B1212753) (-CH₂) groups and a triplet for the terminal methyl (-CH₃) group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. This includes the two equivalent aromatic carbons bearing the hydroxyl groups, the two equivalent aromatic carbons bearing the pentyl groups, and the individual carbons of the pentyl chains.

Table 1: Predicted NMR Data for this compound This table is generated for illustrative purposes based on known chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic -H | ~6.6-6.8 (singlet) | ~115-120 |

| Hydroxyl -OH | Variable (broad singlet) | - |

| Ar-CH₂- | ~2.5-2.7 (triplet) | ~28-32 |

| -CH₂-CH₂-CH₂-CH₂-CH₃ | ~1.2-1.6 (multiplets) | ~22-35 |

| -CH₃ | ~0.8-1.0 (triplet) | ~14 |

| Aromatic C-OH | - | ~145-150 |

| Aromatic C-Pentyl | - | ~125-130 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chains (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1200-1260 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. These absorptions are due to π → π* transitions. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the benzene ring.

Table 2: Typical IR and UV-Vis Data for Substituted Hydroquinones This table presents typical data ranges based on known values for similar compounds.

| Spectroscopic Technique | Vibration/Transition | Typical Absorption Range |

| IR | O-H Stretch (H-bonded) | 3200-3600 cm⁻¹ (broad) |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850-2960 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1500-1600 cm⁻¹ |

| IR | C-O Stretch | 1200-1260 cm⁻¹ |

| UV-Vis | π → π* Transition | ~290-310 nm |

Mass Spectrometric Analysis for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the pentyl chains. A significant fragmentation would be the cleavage of the benzylic C-C bond, leading to the loss of a butyl radical (C₄H₉) to form a stable benzylic cation. Subsequent fragmentations could involve the loss of the entire pentyl group or other rearrangements. For instance, data for 2,5-di-tert-butylhydroquinone (B1670977) shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group. ebi.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound This table is for illustrative purposes and shows expected fragmentation patterns.

| m/z Value | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 193 | [M - C₄H₉]⁺ |

| 179 | [M - C₅H₁₁]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This would reveal details about intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. While specific crystallographic data for this compound is not available in the provided search results, a study on 2,5-diformylbenzene-1,4-diol demonstrates the utility of this technique in characterizing substituted hydroquinones. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1545 |

| Z | 4 |

Electrochemical Characterization Methods, including Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, cyclic voltammetry can be used to determine the oxidation potential of the hydroquinone (B1673460) moiety to the corresponding quinone. The process is typically a two-electron, two-proton transfer. The cyclic voltammogram would show an anodic peak corresponding to the oxidation and, if the process is reversible, a cathodic peak on the reverse scan corresponding to the reduction of the quinone back to the hydroquinone. The potential at which these peaks occur provides information about the thermodynamics of the redox process. The presence of electron-donating alkyl groups is expected to lower the oxidation potential compared to unsubstituted hydroquinone.

Table 5: Illustrative Electrochemical Data for a Substituted Hydroquinone This table provides example data to illustrate the type of information obtained from cyclic voltammetry.

| Parameter | Illustrative Value |

| Oxidation Potential (Epa) | +0.4 to +0.6 V (vs. a reference electrode) |

| Reduction Potential (Epc) | +0.3 to +0.5 V (vs. a reference electrode) |

| Peak Separation (ΔEp) | ~30-60 mV (for a reversible process) |

Theoretical and Computational Investigations of 2,5 Dipentylbenzene 1,4 Diol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2,5-Dipentylbenzene-1,4-diol. Methods like Density Functional Theory (DFT) are employed to determine the molecule's ground-state electronic structure, molecular orbitals, and various reactivity descriptors.

Detailed research findings from computational studies on analogous hydroquinone (B1673460) systems reveal important electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a comprehensive understanding, various quantum chemical descriptors are calculated. These include ionization potential, electron affinity, electronegativity, global hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in comparing the chemical behavior of different derivatives.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 6.1 |

| Electron Affinity | 0.9 |

| Electronegativity | 3.5 |

| Global Hardness | 2.3 |

| Electrophilicity Index | 2.66 |

Note: The data in this table is illustrative and represents typical values for similar hydroquinone systems, calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Through MD simulations, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or self-assemble in solution. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound molecules or with a solvent.

In studies of similar phenolic compounds, MD simulations have been used to understand their interaction with lipid membranes or protein binding sites. nih.gov The stability of such complexes, often characterized by the root-mean-square deviation (RMSD) of the protein-ligand complex, can be assessed over simulation time. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in investigating the reaction mechanisms involving this compound, particularly its antioxidant activity. As a hydroquinone derivative, it is expected to act as a radical scavenger. Computational methods can be used to model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which are common pathways for antioxidant action.

By calculating the potential energy surface for a given reaction, researchers can identify the transition states and determine the activation energies. This information is vital for understanding the kinetics of the antioxidant process and for comparing the efficiency of different derivatives. For instance, the bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor for the HAT mechanism and can be accurately calculated using quantum chemical methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies can be employed to develop models that predict their antioxidant, anti-inflammatory, or other biological activities based on their molecular descriptors.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Subsequently, statistical methods such as multiple linear regression or machine learning algorithms are used to build the QSAR model. researchgate.net

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. The insights gained from the QSAR model can reveal which structural features are most important for the desired activity, providing valuable design principles for future drug discovery efforts.

Research on Derivatives and Analogs of 2,5 Dipentylbenzene 1,4 Diol

Synthesis and Academic Exploration of Alkyl-Substituted Benzene-1,4-diol (B12442567) Derivatives

The synthesis of 2,5-dialkyl-1,4-benzenediol derivatives, such as 2,5-Dipentylbenzene-1,4-diol, is a subject of academic exploration, often aimed at creating compounds with specific electronic and antioxidant properties. One established method involves the direct alkylation of hydroquinone (B1673460) (benzene-1,4-diol). ontosight.aiwikipedia.org This reaction, typically a Friedel-Crafts alkylation, introduces alkyl groups onto the benzene (B151609) ring. wikipedia.org For instance, the synthesis of 2,5-dimethylhydroquinone (B1143364) is achieved through the alkylation of hydroquinone with methyl iodide or methyl chloride. ontosight.ai A similar principle would apply to the synthesis of this compound, using a suitable pentylating agent.

Another novel synthetic route starts from non-aromatic precursors. A method has been described for preparing 2,5-dialkyl-1,4-benzenediol derivatives from the reaction of a 2-alkyl-1,4-cyclohexanedione with various aldehydes in the presence of lithium chloride in pyridine. sioc-journal.cn This approach avoids direct handling of benzene derivatives in the initial steps and has been applied to the synthesis of natural products like η-tocopherol. sioc-journal.cn

Academic interest in these molecules often stems from their antioxidant capabilities. The two hydroxyl groups on the benzene ring can act as reducing agents, and the alkyl substituents can modulate this activity and influence the compound's solubility and interaction with biological systems. wikipedia.org Research also extends to structurally similar compounds like 2,5-diallylbenzene-1,4-diol, which features unsaturated allyl groups instead of saturated alkyl chains, potentially offering different reactivity and properties. nih.gov

Comparative Studies with Structurally Related Hydroquinone Analogs

To understand the unique properties of this compound, it is often compared with other 2,5-disubstituted hydroquinone analogs, such as 2,5-Dimethylhydroquinone and 2,5-Di-tert-butylhydroquinone (B1670977) (DTBHQ). These analogs share the same hydroquinone core but differ in the nature of their alkyl substituents, which significantly influences their physical and chemical properties.

2,5-Dimethylhydroquinone is a white crystalline solid with a melting point between 123-125°C. ontosight.ai It is slightly soluble in water but dissolves in organic solvents like ethanol (B145695) and ether. ontosight.ai Its synthesis is straightforward via the alkylation of hydroquinone. ontosight.ai It is recognized for its antioxidant and antimicrobial activities and serves as a precursor in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai

2,5-Di-tert-butylhydroquinone (DTBHQ) is a significant antioxidant and anti-aging additive, particularly in the polymer industry. whiterose.ac.uk Unlike the dimethyl analog, the bulky tert-butyl groups in DTBHQ enhance its stability and alter its reactivity. For example, DTBHQ has been shown to be a potent inhibitor of the 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2) enzymes. tandfonline.com The solubility of DTBHQ has been extensively studied in various solvents like acetone, ethyl acetate, and methanol, which is crucial for its purification and application. whiterose.ac.ukresearchgate.net The kinetic parameters of its reactions can differ significantly from other hydroquinone derivatives due to the steric hindrance and electronic effects of the tert-butyl groups. alfa-chemistry.com

The following table provides a comparison of the key properties of these analogs.

| Property | 2,5-Dimethylhydroquinone | 2,5-Di-tert-butylhydroquinone |

| IUPAC Name | 2,5-dimethylbenzene-1,4-diol | 2,5-bis(tert-butyl)benzene-1,4-diol |

| CAS Number | 615-90-7 alfa-chemistry.com | 88-58-4 whiterose.ac.uk |

| Molecular Formula | C₈H₁₀O₂ ontosight.ai | C₁₄H₂₂O₂ whiterose.ac.uk |

| Molar Mass | 138.16 g/mol ontosight.ai | 222.32 g/mol |

| Appearance | White crystalline solid ontosight.ai | Colorless solid whiterose.ac.uk |

| Melting Point | 123-125 °C ontosight.ai | 212-215 °C |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. ontosight.ai | Studied in acetone, ethyl acetate, methanol, and ethanol/water mixtures. whiterose.ac.uk |

| Key Applications | Precursor for chemicals, antioxidant, stabilizer. ontosight.ai | Antioxidant and anti-aging additive in the polyester (B1180765) industry. whiterose.ac.uk |

Note: Data is compiled from various scientific sources. ontosight.aiwhiterose.ac.ukalfa-chemistry.com

Investigation of Ether and Ester Derivatives of this compound

The reactivity of the hydroxyl groups in this compound allows for the synthesis of various ether and ester derivatives. This chemical behavior is characteristic of phenols and hydroquinones in general. wikipedia.org

Ether Derivatives: The hydroxyl groups of hydroquinone are weakly acidic and can be deprotonated to form a phenolate, which readily undergoes O-alkylation (Williamson ether synthesis) to yield mono- and di-ethers. wikipedia.org Applying this to this compound would result in compounds like 1,4-dimethoxy-2,5-dipentylbenzene or related structures with different alkyl chains on the ether oxygen. These modifications would significantly alter the polarity, solubility, and hydrogen-bonding capabilities of the parent molecule. For example, 2,5-Dimethoxybenzene-1,4-diol is a known hydroquinone derivative used in chemical synthesis. biosynth.com

Ester Derivatives: Esterification of the hydroxyl groups is another common transformation. This can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides. The diacylation of hydroquinone with phthalic anhydride, for instance, is a known method to produce quinizarin, a dye. wikipedia.org The resulting ester derivatives of this compound would likely exhibit different chemical stability and reactivity compared to the parent diol. The conversion of a ketone (a meta-director) to an ester through a Baeyer-Villiger reaction represents another synthetic strategy in the broader context of modifying benzene derivatives. masterorganicchemistry.com

Exploration of Halogenated and Aminated Derivatives of Benzene-1,4-diol

The synthesis of halogenated and aminated derivatives of the benzene-1,4-diol scaffold involves electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.org The directing effects of the substituents on the ring are crucial for planning these synthetic routes. masterorganicchemistry.comyoutube.com

Halogenated Derivatives: Direct halogenation (e.g., with Cl₂ or Br₂) of a hydroquinone derivative can introduce halogen atoms onto the aromatic ring. libretexts.org The hydroxyl groups are strong ortho-, para-directors, meaning that halogenation would occur at the positions adjacent (ortho) to them. In this compound, the 3- and 6- positions are available for substitution. The properties of halogenated compounds, such as polarity and bioavailability, are significantly influenced by the nature of the halogen atom. pressbooks.pub The preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimides, for example, demonstrates synthetic routes for creating complex halogenated aromatic structures. nsf.gov

Aminated Derivatives: Introducing an amino group directly onto the ring is typically achieved through a two-step process: nitration followed by reduction. pressbooks.pubyoutube.com

Nitration: The benzene ring is first treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). libretexts.orgyoutube.com The hydroxyl groups must often be protected (e.g., as ethers or esters) before this step to prevent oxidation by the strong acids. The protected groups would still act as ortho-, para-directors.

Reduction: The nitro group is then reduced to an amino group (-NH₂), commonly using reagents like tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation. masterorganicchemistry.comyoutube.com

A patented process describes the synthesis of amino-1,3-benzenediols by first nitrating a protected 1,3-bis(alkylcarbonato)benzene, followed by hydrolysis and reduction. google.com A similar strategy could be adapted for the 1,4-diol isomer to produce aminated derivatives of this compound.

Advanced Applications in Chemical Science and Materials Engineering

Role as a Precursor in Polymer Synthesis and Polymer Composite Materials

Substituted diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. While direct polymerization studies involving 2,5-Dipentylbenzene-1,4-diol are not documented in the available literature, the behavior of other aromatic diols provides a strong basis for its potential in this area. For instance, various diols, including those based on furan (B31954) and other aromatic structures, are employed to create high-performance polymers.

The incorporation of a rigid aromatic ring, like the one in this compound, into a polymer backbone typically enhances thermal stability and mechanical strength. The long, flexible pentyl chains would likely act as internal plasticizers, potentially lowering the glass transition temperature and increasing the solubility of the resulting polymers in common organic solvents. This could make them more processable compared to polymers made from unsubstituted or short-chain substituted hydroquinones.

In the context of polyester (B1180765) synthesis, this compound could be reacted with various dicarboxylic acids or their derivatives. The properties of the resulting polyesters would be tunable based on the choice of the diacid co-monomer.

Table 1: Potential Polyester Properties Based on Analogous Monomers

| Monomer System | Expected Polymer Characteristics |

|---|---|

| This compound + Aliphatic Diacid | Increased flexibility, lower melting point, enhanced solubility. |

Similarly, in polyurethane synthesis, it could serve as a chain extender, reacting with diisocyanates to form the hard segments of the polymer. The pentyl groups would disrupt the packing of these hard segments, influencing the phase separation and, consequently, the elastomeric properties of the polyurethane.

Application as a Building Block in the Construction of Complex Organic Molecules

Hydroquinone (B1673460) derivatives are versatile starting materials for the synthesis of more complex organic structures. A notable example is the use of 2,5-diformylbenzene-1,4-diol as a precursor for creating ditopic, redox-active Schiff base ligands. researchgate.net An optimized synthesis for this diformyl derivative has been reported, underscoring its importance as a versatile building block. researchgate.net

Following this precedent, this compound could be chemically modified to introduce reactive functional groups, which could then be used to construct larger, supramolecular architectures. For example, formylation or chloromethylation of the aromatic ring would provide handles for subsequent reactions. The pentyl groups would be expected to confer high solubility to these complex molecules, facilitating their synthesis, purification, and characterization. This is a significant advantage, as the parent structures are often poorly soluble. These soluble, complex molecules could find applications as ligands for metal complexes or as components in molecular machines.

Development in Redox-Active Systems and Electron Transfer Processes

The hydroquinone moiety is inherently redox-active, capable of undergoing a reversible two-electron, two-proton oxidation to the corresponding quinone. This property is the basis for its use in a wide range of applications, from photography to electrochemistry. Substituted hydroquinones are of particular interest for tuning the redox potential and studying electron transfer mechanisms.

For example, the redox potentials of biologically important quinones like ubiquinone and plastoquinone (B1678516) have been calculated to understand their role in cellular electron transport chains. nih.gov The electrochemical behavior of the quinone/hydroquinone couple is also being explored for applications in redox flow batteries. semanticscholar.org

The introduction of electron-donating alkyl groups, such as pentyl groups, onto the hydroquinone ring is expected to lower its redox potential, making it easier to oxidize. The long alkyl chains would also influence the kinetics of the electron transfer process and the stability of the resulting quinone and semiquinone radical species. While specific data for 2,5-dipentylhydroquinone is unavailable, studies on related molecules like flavodoxin hydroquinone have explored the complex effects of pH and redox potential on activity. nih.gov

Table 2: Redox Potentials of Selected Quinones in Aqueous Solution (Calculated)

| Quinone | Calculated Redox Potential (E m(Q/Q·-)) vs. NHE |

|---|---|

| Ubiquinone | -163 mV |

| Plastoquinone | -154 mV |

| Menaquinone | -260 mV |

Data sourced from a study on biologically relevant quinones, provided for context on how substitutions affect redox properties. nih.gov

Integration into Functional Organic Materials and Molecular Architectures

The ability to be incorporated into larger systems, combined with its inherent redox activity, makes this compound a promising candidate for the development of functional organic materials. The two long alkyl chains suggest a strong potential for the formation of liquid crystalline phases. The interplay between the rigid aromatic core and the flexible pentyl chains is a classic design principle for liquid crystals. Research on molecules like bis(4-alkyloxybenzylidene)-2,5-dimethyl-1,4-phenylenediamine has shown that modifying the length of alkyl chains and the nature of the core substituents can tune the mesomorphic behavior, leading to materials with specific phase transition temperatures. researchgate.net

The self-assembly properties driven by the pentyl chains could be exploited to create ordered thin films or other nanostructures. These materials could have applications in organic electronics, such as organic field-effect transistors (OFETs), where molecular packing is critical for charge carrier mobility. The development of modular building blocks for conjugated polymers, such as functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, highlights the importance of tunable components for creating new electronic materials. nih.gov

Utilization in Organic Synthesis as a Reducing Agent or Polymerization Inhibitor

Hydroquinones are well-known for their ability to act as reducing agents and radical scavengers. This latter property makes them effective polymerization inhibitors, preventing the premature and unwanted polymerization of reactive monomers like styrenes and acrylates. 2,5-Di-tert-butylhydroquinone (B1670977) is a common industrial antioxidant that functions in this capacity. nist.gov

This compound would be expected to function similarly. The electron-donating pentyl groups may even enhance its activity as a reducing agent. A key advantage conferred by the pentyl groups would be its high solubility in nonpolar organic media, such as oils, lubricants, and polymer melts. This would make it an effective antioxidant for stabilizing these materials against oxidative degradation. For comparison, 2,5-dimethoxybenzene-1,4-diol has also been identified as a reducing agent. biosynth.com The choice of substituent allows for the tuning of both the redox properties and the physical properties like solubility, making these compounds versatile tools in synthesis and materials science.

Biological Activities and Mechanistic Investigations in Vitro Focus

In Vitro Antioxidant Activity Studies and Radical Scavenging Mechanisms

No studies reporting the in vitro antioxidant capacity of 2,5-Dipentylbenzene-1,4-diol were identified. Standard assays to determine such activity, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this specific compound. Mechanistic insights into its potential for hydrogen atom transfer (HAT) or single electron transfer (SET) pathways, which are common for phenolic antioxidants, are therefore unavailable.

In Vitro Antimicrobial Activity Investigations against Model Organisms

There is no available data from in vitro studies investigating the antimicrobial effects of this compound against any model organisms, including bacteria or fungi. Therefore, information on its minimum inhibitory concentration (MIC) or its spectrum of activity is not known.

Mechanistic Pathways of Molecular Interactions with Biological Systems (In Vitro)

Without experimental data, the mechanistic pathways of how this compound might interact with biological systems at a molecular level remain uninvestigated. Studies on its potential to interact with enzymes, cellular membranes, or other biological macromolecules have not been published.

Development and Application of In Vitro Cellular Assays for Biological Screening

No literature was found describing the development or use of specific in vitro cellular assays for the biological screening of this compound.

Table of Mentioned Compounds

Emerging Research Frontiers and Future Perspectives for 2,5 Dipentylbenzene 1,4 Diol

Integration with Nanoscience and Nanomaterial Fabrication

The amphiphilic nature of 2,5-Dipentylbenzene-1,4-diol, arising from its hydrophilic diol head and hydrophobic pentyl tails, makes it a compelling candidate for the bottom-up fabrication of nanomaterials. The self-assembly of such molecules can lead to the formation of highly ordered nanostructures, including micelles, vesicles, and liquid crystals. These organized assemblies are of significant interest in the field of nanotechnology for applications in drug delivery, sensor technology, and electronics.

The integration of 2,5-dialkylhydroquinones into nanomaterials is an emerging area of research. The ability of these molecules to form stable, self-assembled structures is crucial for creating functional nanosystems. For instance, the self-assembly of similar long-chain alkyl-substituted compounds on surfaces can be controlled to form monolayers or more complex structures, which can be utilized in the fabrication of nano-electronic devices and sensors. The redox activity of the hydroquinone (B1673460) moiety can be harnessed to create responsive nanomaterials that change their properties in response to chemical or electrical stimuli.

Future research in this area is expected to focus on controlling the self-assembly process to create nanomaterials with specific morphologies and functionalities. The use of this compound as a building block for metal-organic frameworks (MOFs) and other porous materials is also a promising avenue for creating materials with tailored properties for catalysis and separation applications.

Development of Sustainable Synthesis Approaches

The chemical industry is increasingly focusing on the development of environmentally benign and sustainable synthetic methods. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising approach involves the use of renewable starting materials and catalytic methods. Research has demonstrated the synthesis of 2,5-dialkyl-1,4-benzenediol derivatives from non-aromatic precursors, avoiding the use of potentially harmful aromatic solvents. These methods often employ mild reaction conditions and recyclable catalysts, contributing to a more sustainable chemical process. The use of green solvents, such as water or ionic liquids, is also being explored to replace traditional volatile organic compounds. nih.gov

Future directions in the sustainable synthesis of this compound will likely involve the use of biocatalysis and flow chemistry. mdpi.com Enzymes could offer highly selective and efficient routes to the desired product under mild conditions, while continuous flow reactors can improve reaction control, reduce waste, and facilitate safer handling of reagents. mdpi.com

Table 1: Comparison of Conventional and Sustainable Synthesis Approaches for Dialkylhydroquinones

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based and potentially hazardous aromatics. | Renewable feedstocks and less toxic precursors. nih.gov |

| Solvents | Volatile organic compounds (VOCs). | Green solvents like water, supercritical fluids, or ionic liquids. nih.gov |

| Catalysts | Often stoichiometric and non-recyclable reagents. | Recyclable catalysts, including biocatalysts and nanocatalysts. |

| Energy Consumption | Typically high due to harsh reaction conditions. | Milder reaction conditions leading to lower energy input. |

| Waste Generation | Often produces significant amounts of hazardous waste. | Minimized waste generation through higher selectivity and atom economy. |

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The functionalization of this compound opens up a vast chemical space for the creation of new molecules with tailored properties. The hydroxyl groups of the hydroquinone core and the terminal ends of the pentyl chains are key sites for derivatization.

Derivatization of the hydroxyl groups can be used to modify the redox properties of the molecule, as well as its solubility and self-assembly behavior. For example, etherification or esterification can be employed to tune the molecule's amphiphilicity, which is crucial for its application in liquid crystals and self-assembled monolayers. The synthesis of polymers incorporating the this compound unit is another exciting area of research, with potential applications in conductive polymers and redox-active materials.

Functionalization of the pentyl chains can be used to attach other chemical moieties, such as fluorescent tags, bioactive molecules, or groups that can participate in specific binding events. This allows for the creation of multifunctional molecules for applications in diagnostics, targeted drug delivery, and smart materials.

Future research will likely focus on developing more selective and efficient derivatization methods. The use of click chemistry and other orthogonal ligation strategies will enable the precise and modular construction of complex molecular architectures based on the this compound scaffold.

Potential for Bio-inspired Chemical Design and Biomimetic Systems

Nature provides a rich source of inspiration for the design of functional chemical systems. The quinone-hydroquinone redox couple is a fundamental component of many biological processes, including cellular respiration and photosynthesis. nih.gov The bombardier beetle, for instance, utilizes the explosive reaction between hydroquinones and hydrogen peroxide as a defense mechanism. nih.gov This has inspired the development of biomimetic systems that mimic these natural functions.

This compound, with its redox-active core, is an ideal building block for creating bio-inspired systems. For example, it can be incorporated into artificial photosynthetic systems to mimic the role of plastoquinone (B1678516) in electron transport chains. The self-assembly properties of this molecule can also be used to create biomimetic membranes and other structures that mimic the organization of biological systems.

The development of biomimetic sensors based on this compound is another promising area of research. By functionalizing the molecule with specific recognition elements, it is possible to create sensors that can detect specific biomolecules or changes in the cellular environment. Future work in this field will likely involve the integration of these bio-inspired systems into more complex devices for applications in medicine and biotechnology.

Application of Advanced Spectroscopic and Imaging Probes for Molecular-Level Understanding

A deep understanding of the structure, dynamics, and interactions of this compound at the molecular level is crucial for the rational design of new materials and systems. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the behavior of this molecule.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the chemical structure and purity of this compound and its derivatives. nist.govrsc.org For instance, the mass spectrum of the related compound 2,5-dimethylbenzene-1,4-diol provides clear information about its molecular weight and fragmentation pattern. nist.gov

Fluorescence spectroscopy is a powerful tool for studying the electronic properties and interactions of hydroquinone derivatives. researchgate.net The fluorescence of these molecules can be sensitive to their local environment, making them useful as probes for studying self-assembly processes and interactions with other molecules. nih.gov Computational studies, such as Density Functional Theory (DFT), are also being used to model the molecular structure and predict the spectroscopic properties of these compounds, providing a deeper understanding of their behavior. rsc.orgnih.gov

Future perspectives in this area include the use of advanced imaging techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), to directly visualize the self-assembled structures of this compound on surfaces. Time-resolved spectroscopic techniques will also be crucial for studying the dynamics of electron transfer and other fast processes involving this molecule.

Table 2: Spectroscopic and Analytical Techniques for the Characterization of 2,5-Dialkylbenzene-1,4-diols

| Technique | Information Obtained | Relevance to this compound Research |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, and conformational information. nist.govrsc.org | Elucidation of the precise chemical structure and stereochemistry of new derivatives. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nist.gov | Confirmation of molecular identity and structural analysis of reaction products. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=C). | Verification of chemical transformations and functionalization. |

| UV-Vis Spectroscopy | Electronic transitions and conjugation within the molecule. | Studying the redox state and electronic properties of the hydroquinone core. |

| Fluorescence Spectroscopy | Emission properties, excited state dynamics, and environmental sensitivity. nih.govresearchgate.net | Probing self-assembly, binding interactions, and use as fluorescent labels. |

| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | Determining the crystal packing and intermolecular interactions that govern self-assembly. |

| Computational Modeling (e.g., DFT) | Theoretical molecular structure, electronic properties, and spectroscopic predictions. rsc.orgnih.gov | Guiding experimental design and interpreting spectroscopic data. |

Q & A

Q. What are the optimal synthetic routes for 2,5-Dipentylbenzene-1,4-diol, and how can reaction efficiency be validated?

Methodological Answer: A Friedel-Crafts alkylation protocol is commonly employed, utilizing pentyl halides and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Key parameters include:

- Temperature: 0–5°C to minimize side reactions like polyalkylation.

- Substrate ratios: A 2:1 molar ratio of pentylating agent to hydroquinone derivative ensures monoalkylation control.

- Workup: Quenching with ice-water followed by extraction with ethyl acetate.

Validation:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify hydroxyl protons (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 6.7–7.1 ppm). Pentyl chains show signals at δ 0.8–1.6 ppm.

- ¹³C NMR: Aromatic carbons appear at δ 115–125 ppm; pentyl carbons at δ 14–35 ppm.

- IR Spectroscopy: Confirm hydroxyl groups (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 264.2 (C₁₆H₂₄O₂) with fragmentation patterns indicating pentyl chain loss .

Advanced Research Questions

Q. How can contradictory data in oxidation studies of this compound be resolved?

Methodological Answer: Discrepancies in quinone formation yields (e.g., using KMnO₄ vs. H₂O₂) may arise from:

- Solvent Polarity: Polar aprotic solvents (e.g., acetone) favor faster oxidation but may overoxidize.

- pH Dependence: Acidic conditions stabilize intermediates, while basic conditions accelerate side reactions.

Resolution Strategies:

Q. What computational approaches predict the electronic and steric effects of this compound in supramolecular systems?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate HOMO-LUMO gaps to estimate redox activity (e.g., B3LYP/6-311+G(d,p) basis set).

- Simulate steric hindrance by mapping van der Waals surfaces around pentyl groups.

- Molecular Dynamics (MD): Model interactions with solvents or host molecules (e.g., cyclodextrins) using AMBER or CHARMM force fields .

Q. How does this compound influence catalytic hydrogenation mechanisms in flow reactors?

Methodological Answer:

- Reactor Design: In Pd-catalyzed hydrogenation (e.g., Heck-Matsuda coupling), the diol’s hydroxyl groups may coordinate Pd, altering nanoparticle formation kinetics.

- Kinetic Profiling: Use inline FTIR or Raman spectroscopy to monitor Pd-diol interactions and hydrogen uptake rates .

- Ligand-Free Systems: Test flow reactors with elevated pressure (10–20 bar H₂) to bypass ligand requirements, noting diol stability under high shear stress .

Data Analysis and Reproducibility

Q. What statistical frameworks address variability in kinetic parameter measurements for this compound?

Methodological Answer:

- Error Propagation Analysis: Combine standard deviations of rate constants (e.g., k₁ ± 0.02 s⁻¹) using Monte Carlo simulations.

- Confidence Intervals: Apply t-distribution models (α = 0.05) to assess significance of Arrhenius pre-exponential factors.

- Reproducibility Protocols: Standardize in vitro assays (e.g., enzyme inhibition studies) with ≥3 biological replicates and negative controls .

Tables for Key Parameters

| Synthetic Optimization (Friedel-Crafts Alkylation) |

|---|

| Catalyst Loading (AlCl₃) |

| Reaction Time |

| Yield (GC-MS Validated) |

| R² (DoE Model Fit) |

| Oxidation Conditions |

|---|

| KMnO₄ in H₂O/Acetone (1:1) |

| H₂O₂ in Acetic Acid |

| Side Product (Overoxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.